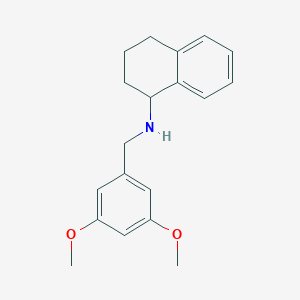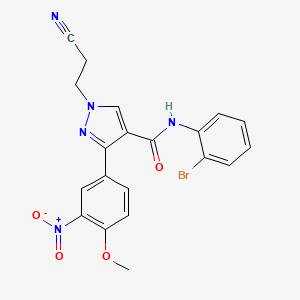![molecular formula C18H26N2O2 B4926932 N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide, also known as AZD8986, is a novel small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. AZD8986 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas, small intestine, and colon.
Mecanismo De Acción
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is a selective antagonist of the GPR119 receptor, which is primarily expressed in the pancreas, small intestine, and colon. The activation of GPR119 by endogenous ligands or synthetic agonists has been shown to stimulate the release of incretin hormones, which play a key role in glucose homeostasis and insulin secretion. By blocking the activity of GPR119, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is thought to reduce the release of incretin hormones and thereby improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory and bronchodilatory effects in animal models of respiratory diseases. These effects are thought to be mediated by the inhibition of pro-inflammatory cytokines and the relaxation of smooth muscle in the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. However, the limited availability of the drug and the need for specialized equipment and expertise to synthesize and administer the drug may limit its use in laboratory experiments.
Direcciones Futuras
Future research on N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide could focus on its potential therapeutic applications in other diseases such as diabetes and inflammatory bowel disease. Additionally, further studies could investigate the mechanisms underlying the anti-inflammatory and bronchodilatory effects of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide and explore the potential for combination therapies with other drugs.
Métodos De Síntesis
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 1-azepanecarboxylic acid, followed by a series of steps including amidation, reduction, and acylation to yield the final product.
Aplicaciones Científicas De Investigación
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in respiratory diseases such as COPD and asthma. In preclinical studies, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve airway function and reduce inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-15-10-8-9-14(13-15)16(21)20-11-6-4-5-7-12-20/h8-10,13H,4-7,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHPGCGMNBYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)